3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one
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Overview
Description
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one typically involves the reaction of quinoline derivatives with hydroxylamine under specific conditions. One common method includes the use of quinoline-2-one as a starting material, which is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyiminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the hydroxyiminomethyl group.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Quinolin-2-one: A derivative of quinoline with a carbonyl group at the second position
Uniqueness
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13)/b11-6- |
InChI Key |
NEVZQDWMLBBTEW-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N\O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO |
Origin of Product |
United States |
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